
3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid
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Overview
Description
3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid is a heterocyclic organic compound that contains an isothiazole ring substituted with a 4-methoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with α-haloketones, followed by cyclization to form the isothiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Chemical Reactions Analysis
3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isothiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
While the search results do not focus specifically on the applications of "3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid," they do provide some information regarding its preparation, related compounds, and potential applications of similar compounds.
Synthesis and Preparation
The compound 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid can be synthesized through a method that involves the reaction of hydroxylamine hydrochloride with 4-methoxybenzaldehyde to form oxime . This is followed by a cyclization process using methyl acrylate to obtain methyl 3-(4-methoxyphenyl)-isoxazole-5-formate, which is then hydrolyzed to yield the target compound .
Related Compounds and Their Applications
- Thiazole Derivatives: Thiazoles and their derivatives have a wide range of applications in medicinal chemistry . They have been explored for their anticonvulsant , anticancer , and enzyme inhibitory activities . For instance, certain thiazole-bearing molecules have demonstrated significant anticonvulsant action, with some compounds showing activity at lower doses than standard medications . Additionally, some thiazole derivatives have exhibited promising anticancer activity .
- Isothiazole Derivatives: Isothiazole derivatives have also been investigated for their potential antitumor activity . Research has focused on developing synthesis methods to obtain isothiazole derivatives and examining their antiproliferative effects against various cancer cell lines . Specifically, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have shown antiproliferative activity against human leukemia, colon adenocarcinoma, and breast adenocarcinoma cell lines .
- Thiazolidine Derivatives : 2-aryl-thiazolidine-4-carboxylic acid amides have been discovered as cytotoxic agents against prostate cancer and melanoma .
Potential Applications
Based on the information available from the search results, this compound and its related compounds may have potential applications in the following areas:
- Medicinal Chemistry: As an intermediate in the synthesis of biologically active molecules, particularly in drug discovery .
- Anticancer Research: Given the antiproliferative activities of related isothiazole and thiazole derivatives, this compound could be explored for its potential anticancer properties .
- Anticonvulsant Research: Considering the anticonvulsant activity of thiazole-bearing molecules, this compound could be investigated for similar effects .
- Enzyme Inhibition: Thiazole derivatives have demonstrated enzyme inhibitory activity, suggesting that this compound could be studied for its potential to inhibit specific enzymes .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the disruption of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: This compound has a similar structure but contains an isoxazole ring instead of an isothiazole ring.
4-Methoxyphenylthiazole-2-carboxylic acid: This compound has a thiazole ring and exhibits similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isothiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H9N3O2S, with a molecular weight of 219.26 g/mol. The compound features an isothiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C10H9N3O2S |
Molecular Weight | 219.26 g/mol |
IUPAC Name | This compound |
SMILES | COC1=NC(=S)N=C1C(=O)C(C)=O |
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated an IC50 value of approximately 1 μM against MCF-7 cells, indicating potent activity compared to standard drugs like Doxorubicin, which has an IC50 of 0.5 μM .
Mechanism of Action:
The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound interacts with specific molecular targets within the cancer cells, potentially inhibiting critical signaling pathways involved in cell proliferation .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. The minimum inhibitory concentration (MIC) values ranged from 3.58 µM to 8.74 µM , indicating moderate to significant antimicrobial efficacy .
Structure-Activity Relationship:
The presence of the methoxy group at the para position of the phenyl ring enhances the antimicrobial potential by improving lipophilicity and facilitating better membrane penetration .
Antioxidant Activity
This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In antioxidant assays, it demonstrated an IC50 value of 22.3 µM , outperforming several known antioxidant standards .
Case Studies
- Anticancer Evaluation: A study conducted on synthesized derivatives including this compound revealed that compounds with electron-donating groups at the para position significantly increased anticancer activity against MCF-7 cells .
- Antimicrobial Assessment: Another study highlighted the compound's effectiveness against various bacterial strains, establishing it as a potential candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C11H9NO3S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)6-16-12-10/h2-6H,1H3,(H,13,14) |
InChI Key |
YKOQJVJMLYGISO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC=C2C(=O)O |
Origin of Product |
United States |
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